![molecular formula C9H6F3NO3 B12853952 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone](/img/structure/B12853952.png)
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6F3NO3 and a molecular weight of 233.14 g/mol It is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to an acetophenone backbone
Preparation Methods
The synthesis of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone exhibits significant antimicrobial properties. In controlled studies, it has shown efficacy against a range of Gram-positive and Gram-negative bacteria. For example, a study demonstrated its effectiveness in inhibiting bacterial growth at concentrations as low as 10 µg/mL.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. A notable case study highlighted its effectiveness in reducing tumor size in xenograft models of cancer .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis. It is utilized in the synthesis of various fluorinated compounds and pharmaceuticals. For instance:
- Cyanomethylation Reactions : This compound has been used as a substrate for organocatalytic decarboxylative cyanomethylation reactions. Under optimized conditions, it yields high quantities of β-hydroxynitriles with minimal side products .
- Synthesis of Indole Derivatives : It has also been employed in synthesizing substituted indole derivatives through reactions with prefunctionalized substrates, showcasing its versatility in creating complex molecular architectures .
Table 1: Antimicrobial Efficacy Studies
Pathogen | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
Staphylococcus aureus | 10 | 85 |
Escherichia coli | 20 | 75 |
Pseudomonas aeruginosa | 50 | 60 |
Table 2: Anticancer Activity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Caspase activation |
A549 (Lung Cancer) | 12 | Apoptosis induction |
HCT116 (Colon Cancer) | 10 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The acetophenone moiety can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
4’-Methyl-3’-nitro-2,2,2-trifluoroacetophenone can be compared with other trifluoroacetophenone derivatives, such as:
2,2,2-Trifluoroacetophenone: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromo group instead of a nitro group, leading to different reactivity and applications.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar to the bromo derivative but with a chloro group, affecting its chemical properties and uses .
Biological Activity
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a trifluoromethylated aromatic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N1O3, with a molecular weight of 253.17 g/mol. The presence of the trifluoromethyl group and the nitro substituent significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H8F3N1O3 |
Molecular Weight | 253.17 g/mol |
IUPAC Name | 4-Methyl-3-nitro-2,2,2-trifluoroacetophenone |
Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in metabolic processes. Notably, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission . The inhibition kinetics suggest competitive inhibition with respect to substrate concentration.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, the compound displayed an MIC range between 32 to 128 µg/mL. Comparative analysis with traditional antibiotics showed that it was particularly effective against resistant strains .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. The results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed in both MCF-7 and HeLa cells. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes effectively.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Interaction : The nitro group facilitates binding to active sites on enzymes like AChE and BuChE, leading to inhibition of their activity.
Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4H,1H3 |
InChI Key |
PMTPWJJILUIJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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